molecular formula C18H17NO3 B2556766 benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate CAS No. 1904593-70-9

benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Cat. No.: B2556766
CAS No.: 1904593-70-9
M. Wt: 295.338
InChI Key: CJASUXANQFOZOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach includes the use of propylphosphonic anhydride as a catalyst for the conversion of ketoximes to the desired benzazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is unique due to its specific benzazepine core and the presence of a benzyl ester group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJASUXANQFOZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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